molecular formula C6H5ClF2N2O B1432579 3-Chloro-6-(2,2-difluoroethoxy)pyridazine CAS No. 1558385-64-0

3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Cat. No.: B1432579
CAS No.: 1558385-64-0
M. Wt: 194.56 g/mol
InChI Key: QNNOPEHIJJKDKB-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,2-difluoroethoxy)pyridazine is a useful research compound. Its molecular formula is C6H5ClF2N2O and its molecular weight is 194.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyridazine Derivatives in Biological Activities

Pyridazine derivatives, including compounds similar to 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, have been noted for their biological properties such as anti-tumor and anti-inflammatory activities. Research has focused on the synthesis and structural characterization of these compounds, employing techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These studies also involve computational aspects like Density Functional Theory (DFT) calculations to understand molecular properties like HOMO-LUMO energy levels and quantum chemical parameters (Sallam et al., 2021).

Herbicidal and Antifungal Activities

Some pyridazine derivatives have shown significant potential in agriculture, specifically as herbicides and antifungals. These compounds have been tested for their efficacy in inhibiting plant growth, suggesting their potential in weed control. Additionally, molecular docking studies have been conducted to assess the antifungal activities of these compounds against specific pathogens (Sallam et al., 2022).

Corrosion Inhibition

Research has also been conducted on the use of pyridazine derivatives as corrosion inhibitors. These studies involve both experimental and theoretical approaches to assess the efficiency of these compounds in protecting metal surfaces, particularly mild steel, in corrosive environments (Mashuga et al., 2017).

Properties

IUPAC Name

3-chloro-6-(2,2-difluoroethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-2-6(11-10-4)12-3-5(8)9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNOPEHIJJKDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.